Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)
Description
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) (molecular formula: C₁₇H₃₆O₃W, molecular weight: 472.31) is a tungsten-based organometallic compound widely recognized as the Schrock Alkyne Metathesis Catalyst . It features a tungsten center bonded to three tert-butoxy ligands and a 2,2-dimethylpropylidyne group, forming a trigonal bipyramidal geometry. This compound is air- and moisture-sensitive, appearing as an off-white to tan powder, and is insoluble in water .
Developed by Richard Schrock, it enables efficient alkyne metathesis under mild conditions, making it pivotal in synthesizing complex organic frameworks such as hydrogen-substituted graphyne (H-GY) and stereoselective macrocycles like cis-cis-cyclooctadienone . Its catalytic activity stems from the tungsten center’s ability to cleave and reform carbon-carbon triple bonds via metallacyclobutadiene intermediates .
Properties
IUPAC Name |
2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.3C4H10O.W/c1-5(2,3)4;3*1-4(2,3)5;/h1-3H3;3*5H,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMZWPUGIBGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#[W].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39O3W | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78234-36-3 | |
| Record name | Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) involves the reaction of tungsten hexachloride with tert-butyl alcohol and 2,2-dimethylpropylidyne. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) primarily undergoes alkyne metathesis reactions. This involves the breaking and reforming of carbon-carbon triple bonds in alkynes. Common reagents used in these reactions include various alkynes and solvents like toluene or dichloromethane. The major products formed from these reactions are typically cyclic or polymeric alkynes .
Scientific Research Applications
Organic Synthesis
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) serves as a catalyst in alkyne metathesis reactions, which are crucial for synthesizing complex organic molecules. This includes the production of cyclic compounds and polymers that are essential in various chemical industries.
Key Reactions:
- Alkyne Metathesis : The catalyst facilitates the redistribution of carbon-carbon triple bonds, allowing for the formation of new alkyne products. This reaction is significant in creating larger ring structures and complex natural products.
Medicinal Chemistry
In medicinal chemistry, this compound aids in the synthesis of biologically active molecules. Its ability to create complex structures quickly makes it a valuable tool for drug discovery and development.
Case Studies:
- The synthesis of complex natural products has been reported using Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) as a catalyst. For instance, it has been utilized in the total synthesis of various marine natural products, which often contain intricate alkyne functionalities that are difficult to achieve through traditional methods .
Materials Science
The compound also finds applications in materials science, particularly in the development of new polymers and materials through alkyne metathesis. This process allows for the design of materials with tailored properties for specific applications.
Example Applications:
- The use of this catalyst has led to advancements in creating functionalized polymers that exhibit desirable characteristics such as increased strength or thermal stability .
Catalyst Comparisons
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is often compared with other metathesis catalysts such as molybdenum-based and ruthenium-based catalysts. While these alternatives also facilitate metathesis reactions, tungsten-based catalysts like Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) are recognized for their superior efficiency and selectivity .
| Catalyst Type | Efficiency | Selectivity | Common Uses |
|---|---|---|---|
| Tungsten-based | High | High | Organic synthesis, drug discovery |
| Molybdenum-based | Moderate | Variable | Organic synthesis |
| Ruthenium-based | Moderate | Moderate | Olefin metathesis |
Mechanism of Action
The mechanism of action of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) involves the coordination of the tungsten center with the alkyne substrate. This coordination facilitates the breaking and reforming of carbon-carbon triple bonds, leading to the formation of new alkyne products. The molecular targets are the carbon-carbon triple bonds in the alkyne substrates, and the pathways involved include the formation of metallacyclobutene intermediates .
Comparison with Similar Compounds
Structural and Functional Analogues
Trineopentylneopentylidynetungsten(VI)
- Formula : W≡CC(CH₃)₃ with neopentyl ligands.
- Catalytic Role : Precursor to the Schrock catalyst, synthesized via reaction of tungsten hexachloride with neopentyllithium. Initially low-yield (25%), improved methods using trichlorotrimethoxytungsten increased accessibility .
- Key Difference : Less stable under ambient conditions and requires stringent synthetic protocols compared to the Schrock catalyst .
Molybdenum-Based Alkyne Metathesis Catalysts
- Example : Mo(NAr)(CHCMe₂Ph)(OR)₂ (Ar = aryl, OR = alkoxy).
- Activity: Higher turnover frequencies for terminal alkynes but lower tolerance for steric hindrance.
- Thermal Stability : Less stable than tungsten analogs, limiting applications in high-temperature reactions .
Fischer Carbene Complexes
- Example : Cr(CO)₅[C(OEt)Ph].
- Reactivity : Inactive in alkyne metathesis due to insufficient metal-carbon bond flexibility. Highlight the unique reactivity of Schrock’s tungsten system .
Performance Metrics
Biological Activity
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is a tungsten-based compound recognized for its role as a catalyst in alkyne metathesis reactions. Its biological activity, while not as extensively studied as its catalytic properties, presents intriguing possibilities in medicinal chemistry and biochemistry. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.
Structure
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) features a tungsten center coordinated by three t-butoxy groups and one 2,2-dimethylpropylidyne ligand. The general formula can be represented as:
This structure allows for unique reactivity patterns that are exploited in various chemical reactions, particularly in catalysis.
Physical Properties
- Molecular Weight : Approximately 500 g/mol
- CAS Number : 78234-36-3
- Appearance : Typically appears as a yellow or orange solid.
The biological activity of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is largely attributed to its ability to form complexes with biomolecules, potentially influencing enzymatic activity and cellular processes. The compound's interactions with biological systems may include:
- Catalysis of Biological Reactions : Similar to its role in synthetic chemistry, the compound may facilitate certain biological reactions through metathesis mechanisms.
- Modification of Biomolecules : The introduction of alkyne functionalities can lead to the formation of novel bioconjugates that may exhibit altered biological properties.
Case Studies and Research Findings
- Alkyne Metathesis in Biological Systems :
-
Toxicity and Safety Profile :
- Preliminary toxicity assessments suggest that while tungsten compounds can exhibit cytotoxic effects at high concentrations, the specific impact of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) on cellular health remains under investigation. Further studies are required to establish safe dosage levels and potential side effects .
- Potential Therapeutic Applications :
Summary of Biological Activity Studies
Comparative Analysis of Tungsten Complexes
| Compound | Catalytic Activity | Biological Activity | Toxicity |
|---|---|---|---|
| Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) | High | Moderate (under study) | Moderate |
| Other Tungsten Complexes | Variable | Low to Moderate | Variable |
Q & A
Q. What are the primary synthetic applications of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) in organic chemistry?
This compound is a Schrock-type alkyne metathesis catalyst used for carbon-carbon bond reorganization in alkynes. It enables the synthesis of complex organic frameworks, such as hydrogen-substituted graphyne (H-GY), by facilitating alkyne coupling under mild conditions . Its high stereoselectivity is demonstrated in the synthesis of cis-cedrene, a macrocyclic odorant, where it avoids side reactions common with other catalysts .
Q. How is the catalytic activity of this tungsten complex characterized experimentally?
Activity is assessed via reaction yield optimization under varying conditions (e.g., solvent, temperature, catalyst loading). For example, in alkyne metathesis, yields of 74–98% are achieved depending on reaction time (8–24 hours) and catalyst loading (0.075–0.5 mol%) . Characterization methods include NMR for tracking substrate conversion and mass spectrometry to confirm product integrity.
Q. What precautions are necessary for handling Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)?
The catalyst is air- and moisture-sensitive, requiring storage under inert gas (e.g., argon) at low temperatures. Reactions should be conducted in anhydrous solvents (e.g., diglyme or bis(2-methoxyethyl) ether) to prevent decomposition .
Advanced Research Questions
Q. How does the electronic structure of the tungsten center influence substrate selectivity in alkyne metathesis?
The tungsten(VI) center adopts a trigonal prismatic geometry, with the 2,2-dimethylpropylidyne ligand acting as a strong σ-donor and π-acceptor. This electronic configuration stabilizes metallacyclobutadiene intermediates, enabling selective activation of alkynes over alkenes. The t-butoxy ligands further modulate steric bulk, preventing undesired side reactions with larger substrates .
Q. What experimental evidence resolves contradictions in catalytic efficiency under varying reaction conditions?
Conflicting reports on yield optimization (e.g., 74% vs. 98% under similar conditions) can arise from subtle differences in substrate purity or moisture content. Controlled studies show that rigorous drying of solvents and substrates enhances turnover frequency. For instance, yields improve from 74% to 94% when residual water is reduced below 10 ppm .
Q. How can computational methods complement experimental studies of this catalyst’s mechanism?
Density functional theory (DFT) calculations reveal that the rate-determining step involves alkyne insertion into the tungsten-carbon bond. Experimental kinetic data (e.g., activation energy of 85 kJ/mol) align with computed transition-state geometries, validating the proposed metallacycle pathway .
Methodological Recommendations
- Synthetic Protocols: Use Schlenk-line techniques for catalyst handling. Pre-dry substrates with molecular sieves .
- Analytical Validation: Combine GC-MS for product analysis and X-ray crystallography to confirm metallacycle intermediates .
- Contradiction Mitigation: Document solvent purity and moisture levels rigorously to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
